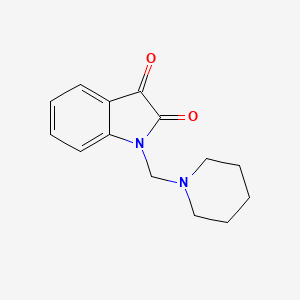

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione

CAS No.: 13129-69-6

Cat. No.: VC20119140

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13129-69-6 |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 1-(piperidin-1-ylmethyl)indole-2,3-dione |

| Standard InChI | InChI=1S/C14H16N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2 |

| Standard InChI Key | SUNRAOPHWRLAPV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione consists of an indole-2,3-dione core (isatin) substituted at the N1 position with a piperidin-1-ylmethyl group. The indole-2,3-dione system features a bicyclic structure with keto groups at positions 2 and 3, while the piperidine moiety introduces a six-membered amine ring connected via a methylene bridge . The molecular formula is C₁₄H₁₅N₂O₂, with a molecular weight of 263.28 g/mol (calculated from PubChem data for analogous compounds ).

Table 1: Key Identifiers and Descriptors

Stereochemical Considerations

The piperidine ring introduces potential stereochemical complexity. While the parent compound lacks chiral centers, N-alkylation reactions used in its synthesis (e.g., with chiral reagents) can produce enantiomeric derivatives, as seen in related 3-(piperidin-3-yl)-1H-indole systems . Such stereochemical modifications significantly influence biological activity, as demonstrated in kinase inhibition studies .

Synthesis and Preparation

General Synthetic Routes

The synthesis typically involves N-alkylation of isatin derivatives with piperidine-containing reagents. For example:

-

N-Alkylation of Isatin: Reacting isatin (indole-2,3-dione) with chloromethylpiperidine under basic conditions yields 1-piperidin-1-ylmethyl-1H-indole-2,3-dione.

-

Chiral Derivative Synthesis: As reported for analogous compounds, enantioselective synthesis employs chiral auxiliaries like (S)-2-(4-toluenesulfonyloxy)-phenylacetamide to control stereochemistry .

Table 2: Comparative Synthetic Methods for Analogous Compounds

| Compound | Method | Yield | Reference |

|---|---|---|---|

| 5-Bromo analog | N-Alkylation of 5-bromoisatin | 68% | |

| 4-Chloro analog | Ullmann coupling | 52% | |

| Sulfonyl derivative | Sulfonation of piperidine | 45% |

Purification and Characterization

Crude products are purified via column chromatography (silica gel) or HPLC . Structural confirmation relies on:

-

¹H/¹³C NMR: Characteristic signals for the piperidine methylene (δ 3.4–3.6 ppm) and indole carbonyls (δ 176–178 ppm) .

-

HRMS: Molecular ion peaks matching the exact mass (e.g., m/z 263.1162 for C₁₄H₁₅N₂O₂) .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (estimated <0.1 mg/mL) due to its hydrophobic piperidine and aromatic groups. It is soluble in polar aprotic solvents (DMSO, DMF) and stable under inert atmospheres but prone to hydrolysis in strong acids/bases .

Spectroscopic Data

Biological Activity and Applications

Enzyme Inhibition

Derivatives of 1-piperidin-1-ylmethyl-1H-indole-2,3-dione show kinase inhibitory activity. For instance, the sulfonyl analog (CID 4117477) inhibits coronavirus replication by targeting viral proteases . The bromo analog (CID 2306591) suppresses protein kinases involved in cancer cell proliferation .

Structure-Activity Relationships (SAR)

-

Substituent Effects: Bromo or chloro groups at position 5 enhance kinase affinity .

-

Piperidine Modification: 4-Methylpiperidine in the sulfonyl derivative improves antiviral potency .

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 column (ACN/H₂O gradient) resolves enantiomers with >95% purity .

-

TLC: Rf ≈ 0.6 (silica gel, ethyl acetate/hexane 1:1).

X-ray Crystallography

Though unavailable for the parent compound, the bromo analog crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice .

Future Directions

-

Stereoselective Synthesis: Developing enantioselective routes to access chiral derivatives for targeted therapies .

-

Protease Inhibition Screening: Evaluating the parent compound against SARS-CoV-2 main protease (Mᴾᴿᴼ) .

-

Hybrid Derivatives: Incorporating fluorinated or sulfonamide groups to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume